molecular formula C10H16Cl2N2O2 B14745550 N,N-Bis(2-chloropropionyl)piperazine CAS No. 6328-56-9

N,N-Bis(2-chloropropionyl)piperazine

Cat. No.: B14745550
CAS No.: 6328-56-9
M. Wt: 267.15 g/mol
InChI Key: XMFIZKIUOBYBRT-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloropropionyl)piperazine is a piperazine derivative functionalized with two 2-chloropropionyl groups. Its synthesis involves the reaction of piperazine with 2-chloropropionyl chloride under controlled conditions, forming a bis-acylated product . The compound’s molecular formula is C₁₀H₁₄Cl₂N₂O₄, with a molecular weight of 296.9 g/mol.

Properties

CAS No.

6328-56-9

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.15 g/mol

IUPAC Name

2-chloro-1-[4-(2-chloropropanoyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C10H16Cl2N2O2/c1-7(11)9(15)13-3-5-14(6-4-13)10(16)8(2)12/h7-8H,3-6H2,1-2H3

InChI Key

XMFIZKIUOBYBRT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C(C)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloropropionyl)piperazine typically involves the reaction of piperazine with 2-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloropropionyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

Scientific Research Applications

N,N-Bis(2-chloropropionyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloropropionyl)piperazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzymes, leading to various biological effects. The specific pathways involved depend on the particular enzyme or protein targeted by the compound .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis of N,N-Bis(2-chloropropionyl)piperazine and structurally related compounds:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings References
This compound 2-chloropropionyl 296.9 Antimicrobial, antitumor potential; enhanced metabolic stability due to chlorination
N,N’-Bis-(benzothiazol-3-yl)piperazine Benzothiazole 344.45 Research use in biochemical assays; structural novelty for specificity studies
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine Benzodioxane carbonyl 410.42 High molecular weight; potential use in selective enzyme inhibition (e.g., PARP-1)
1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine Chlorophenyl, methoxyphenyl 347.80 Intermediate in drug synthesis; nitro and chloro groups enhance electrophilic reactivity
N,N-Bis(arylalkyl)piperazine derivatives Arylalkyl (e.g., benzyl) ~350–450 Multidrug resistance (MDR) reversal; P-glycoprotein inhibition

Key Findings :

Substituent Impact on Bioactivity: Chlorinated groups (e.g., 2-chloropropionyl) improve antimicrobial and antitumor efficacy compared to non-halogenated analogs . Benzodioxane or benzothiazole substituents increase molecular weight and alter solubility, impacting pharmacokinetics .

Metabolic Stability :

  • Piperazine rings are metabolic hotspots, but bulky substituents like 2-chloropropionyl reduce oxidative deethylation, enhancing stability .

Structural Specificity :

  • This compound’s compact structure contrasts with larger derivatives (e.g., benzodioxane-carbonyl), enabling better membrane permeability .

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